Ethyl 4-(5-Oxazolyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

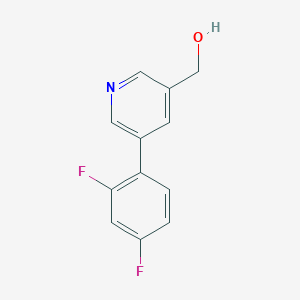

[5-(2,4-difluorophenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-10-1-2-11(12(14)4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJPCPUIZPIDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CN=CC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647010 | |

| Record name | [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261268-94-3 | |

| Record name | [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl 4-(5-Oxazolyl)benzoate: A Versatile Heterocyclic Building Block

This guide provides an in-depth technical overview of Ethyl 4-(5-Oxazolyl)benzoate, a key heterocyclic intermediate. Tailored for researchers and professionals in drug development and materials science, this document synthesizes its chemical properties, plausible synthetic routes, and strategic applications, grounding all claims in verifiable scientific sources.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a compound of significant interest due to its unique molecular architecture. It incorporates three key functional domains: a para-substituted benzene ring, an ethyl ester group, and a 5-substituted oxazole ring. This combination makes it a highly versatile building block in organic synthesis.[1] The oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, while the ethyl benzoate portion provides a reactive handle for further molecular elaboration, such as conversion to a carboxylic acid or amide. Its conjugated aromatic system also lends itself to applications in the development of optoelectronic materials and liquid crystals.[1] This guide will explore the foundational data, synthesis, and application potential of this valuable intermediate.

Compound Identification and Core Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. The definitive identifiers and physicochemical properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1261268-94-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3][4] |

| Molecular Weight | 217.22 g/mol | [1][2][3][4] |

| MDL Number | MFCD18375302 | [1][2] |

| Purity (Typical) | ≥97% | [1] |

| Recommended Storage | Room temperature, dry conditions. | [1] |

Synthesis Strategy: A Mechanistic Approach

While specific, detailed synthetic procedures for this compound are not widely published, a robust and logical pathway can be devised based on established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis or related cyclocondensation reactions. The causality behind this proposed workflow is to construct the heterocyclic oxazole ring onto a pre-functionalized benzene core.

A representative synthetic workflow is outlined below. The process begins with a readily available starting material, which is then elaborated to form the key α-acylamino ketone intermediate required for the subsequent dehydrative cyclization to yield the oxazole ring.

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established chemical principles for this class of compounds.

-

Step 1: Formation of Intermediate: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-(2-bromoacetyl)benzoate (1.0 eq) in an excess of formamide (used as both reactant and solvent).

-

Step 2: Initial Reaction: Heat the mixture, for instance at 100-120 °C, for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step forms the key α-formamido ketone intermediate.

-

Step 3: Cyclization: After cooling the reaction mixture, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid dropwise while maintaining a controlled temperature (e.g., in an ice bath).

-

Step 4: Reaction Completion: Following the addition, allow the mixture to stir at room temperature or with gentle heating until TLC indicates the consumption of the intermediate.

-

Step 5: Work-up: Carefully quench the reaction mixture by pouring it onto ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Step 6: Isolation and Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile scaffold for building more complex molecules.[1] Its structure is pre-disposed for creating libraries of compounds for screening in drug discovery and for developing novel functional materials.[1]

-

Pharmaceutical Intermediate: The compound serves as a crucial starting point for pharmaceuticals.[1] The ester can be hydrolyzed to the corresponding carboxylic acid, which is a primary functional group for amide bond formation—a cornerstone of medicinal chemistry. This allows for the coupling of various amines to explore structure-activity relationships (SAR). The oxazole ring itself is a key feature in potential anti-inflammatory and antimicrobial agents.[1]

-

Materials Science: The conjugated system of the benzene and oxazole rings makes it a candidate for creating liquid crystals and optoelectronic materials.[1]

The logical workflow for utilizing this compound in a drug discovery program is illustrated below.

Caption: Role of this compound as a scaffold in a drug discovery pipeline.

Spectroscopic Characterization Insights

While a specific, published spectrum for this exact molecule is not available, its structure allows for predictable signals in NMR spectroscopy. Understanding these expected signals is crucial for confirming the identity and purity of the synthesized compound.

-

¹H NMR:

-

Ethyl Group: A quartet signal around 4.4 ppm (for the -OCH₂- protons) and a triplet signal around 1.4 ppm (for the -CH₃ protons). This is consistent with the ethyl group in similar benzoate esters.[5][6]

-

Aromatic Protons (Benzene Ring): Two distinct doublets are expected in the aromatic region (approx. 7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Oxazole Protons: One or two singlets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the proton(s) on the oxazole ring.

-

-

¹³C NMR:

Safety and Handling

According to available Safety Data Sheets (SDS), there is currently no specific hazard classification data available for this compound.[3] Therefore, it must be handled with the standard precautions applicable to all laboratory chemicals of unknown toxicity.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[8]

-

Exposure Routes: Avoid contact with skin and eyes, as well as ingestion and inhalation.[7] In case of contact, rinse the affected area immediately with plenty of water.[3]

-

Fire Safety: While not specifically classified, related compounds are combustible. Keep away from heat, sparks, and open flames.[7][8] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[3]

Conclusion

This compound stands out as a high-value chemical intermediate. Its bifunctional nature, combining a stable heterocyclic ring with a modifiable ester group, provides a robust platform for innovation in medicinal chemistry and materials science. The synthetic accessibility and strategic utility of this compound ensure its continued relevance in advanced research and development settings.

References

- 1. This compound [myskinrecipes.com]

- 2. 1261268-94-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 1261268-94-3 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.co.uk [fishersci.co.uk]

Physical and chemical properties of Ethyl 4-(5-Oxazolyl)benzoate

An In-depth Technical Guide to Ethyl 4-(5-Oxazolyl)benzoate

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic molecule that incorporates a rigid, aromatic oxazole ring linked to an ethyl benzoate moiety. This unique structural arrangement makes it a valuable and versatile building block in the fields of medicinal chemistry and materials science. The oxazole ring is a key structural component, or pharmacophore, found in a wide array of natural products and synthetic compounds that exhibit significant pharmacological activities[1]. The ester functional group provides a convenient handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for its integration into larger, more complex molecular architectures. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its reactivity and potential applications for researchers and drug development professionals.

Chemical and Physical Identity

The fundamental identity and key physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1261268-94-3 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₁NO₃ | [2][3] |

| Molecular Weight | 217.22 g/mol | [2][3] |

| IUPAC Name | Ethyl 4-(1,3-oxazol-5-yl)benzoate | |

| Appearance | Off-white to light yellow powder | [4] |

| Storage | Store at room temperature in a dry environment | [2] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CN=CO2 | [3] |

Spectroscopic and Analytical Characterization

Accurate characterization is critical for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic data for this compound, based on its structure and data from analogous compounds like ethyl benzoate.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~8.1 (d, 2H, Ar-H ortho to ester), ~7.8 (d, 2H, Ar-H ortho to oxazole), ~7.9 (s, 1H, oxazole C2-H), ~7.4 (s, 1H, oxazole C4-H), 4.41 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -OCH₂CH₃). Note: Chemical shifts for ethyl benzoate protons are well-documented and serve as a reference[6]. |

| ¹³C NMR | δ (ppm) in CDCl₃: ~166 (C=O, ester), ~152 (oxazole C2), ~149 (oxazole C5), ~131-130 (aromatic quat. C), ~129-126 (aromatic CH), ~122 (oxazole C4), ~61 ( -OCH₂CH₃), ~14 (-OCH₂CH₃). Note: Reference shifts for ethyl benzoate carbons provide a baseline for these predictions[7][8]. |

| IR Spectroscopy | ν (cm⁻¹): ~3100 (C-H, aromatic/heterocyclic), ~2980 (C-H, aliphatic), ~1720 (C=O, ester, strong), ~1610, 1500 (C=C and C=N, ring stretching), ~1275, 1100 (C-O, ester stretching). Note: The strong ester C=O stretch is a key diagnostic peak. |

| Mass Spec. (MS) | m/z: 217.07 [M]⁺ (for C₁₂H₁₁NO₃). High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three primary functional components: the ethyl ester, the phenyl ring, and the oxazole ring.

-

Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution. The most common reaction is saponification , a base-catalyzed hydrolysis (e.g., with NaOH or KOH) that yields the corresponding carboxylate salt, which upon acidic workup gives 4-(5-Oxazolyl)benzoic acid. This transformation is crucial for preparing derivatives, such as amides, by coupling the resulting acid with amines.

-

Oxazole Ring: The oxazole ring is an electron-rich aromatic heterocycle, but it is generally stable under neutral and basic conditions. It can be susceptible to ring-opening under strong acidic or reductive conditions. Its aromaticity allows it to participate in certain metal-catalyzed cross-coupling reactions, although the phenyl ring is typically more reactive in electrophilic substitution.

-

Benzene Ring: The benzene ring is substituted with an electron-withdrawing ester group, which deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation) and directs incoming electrophiles to the meta position relative to the ester.

Synthesis Pathway: The Van Leusen Reaction

A robust and efficient method for constructing the 5-substituted oxazole ring system is the Van Leusen Oxazole Synthesis [9]. This reaction utilizes tosylmethyl isocyanide (TosMIC), a versatile reagent that provides three of the five atoms for the oxazole ring[10]. The synthesis of this compound proceeds via the base-mediated cycloaddition of TosMIC to an aldehyde, in this case, ethyl 4-formylbenzoate.

The overall transformation is depicted in the workflow diagram below.

Caption: Van Leusen synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure based on the Van Leusen oxazole synthesis.

Materials:

-

Ethyl 4-formylbenzoate

-

Tosylmethyl isocyanide (TosMIC)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq).

-

Solvent Addition: Add anhydrous methanol to the flask to create a solution with a concentration of approximately 0.2 M with respect to the aldehyde.

-

Base Addition: Add finely powdered anhydrous potassium carbonate (1.5 eq) to the stirring solution. Rationale: K₂CO₃ acts as the base to deprotonate the acidic α-proton of TosMIC, generating the key nucleophile for the reaction[9].

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and dichloromethane (DCM). Stir vigorously.

-

Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The washes remove residual base, salts, and water-soluble impurities.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient as the eluent. Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.

Applications in Research and Development

The structure of this compound makes it an attractive scaffold for drug discovery and materials science.

-

Medicinal Chemistry: As a heterocyclic building block, it serves as a starting point for the synthesis of more complex molecules targeting a range of biological pathways. The oxazole core is present in numerous anti-inflammatory, antimicrobial, and anticancer agents[1][2]. For instance, derivatives of similar benzoxazole structures are being investigated as potent inhibitors of key proteins in cancer signaling pathways[11][12].

-

Materials Science: The rigid, conjugated system of the molecule makes it a candidate for creating novel liquid crystals and optoelectronic materials[2]. The ability to hydrolyze the ester to a carboxylic acid allows for its incorporation into metal-organic frameworks (MOFs) or polymers.

Conclusion

This compound is a high-value chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Van Leusen reaction, and its bifunctional nature provides a platform for extensive chemical derivatization. For scientists in drug discovery and materials research, this compound represents a strategic starting material for the development of novel, high-performance molecules. A thorough understanding of its reactivity, spectroscopic signature, and handling requirements is essential for its effective application in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. 1261268-94-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.1261268-94-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(5-Oxazolyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of Ethyl 4-(5-Oxazolyl)benzoate, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines the theoretical basis and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While experimental data for this specific compound is not widely published, this guide presents predicted spectroscopic data based on established principles and analysis of its constituent functional groups. Detailed experimental protocols are also provided to enable researchers to acquire high-quality data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Introduction to this compound

This compound (C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ) is a bifunctional organic molecule that incorporates both an ethyl benzoate moiety and an oxazole ring.[1][2] The presence of the aromatic ester and the five-membered heterocyclic ring imparts specific chemical and physical properties that are of interest in various fields of chemical research. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its behavior in chemical reactions and biological systems.

The structure of this compound is presented below:

This guide will now delve into the individual spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the ethyl group, the benzene ring, and the oxazole ring. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | Doublet | 2H | Aromatic protons ortho to the ester |

| ~7.8 - 7.6 | Doublet | 2H | Aromatic protons meta to the ester |

| ~7.5 | Singlet | 1H | Oxazole proton (C4-H) |

| ~7.2 | Singlet | 1H | Oxazole proton (C2-H) |

| 4.41 | Quartet | 2H | -OCH₂CH₃ |

| 1.42 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

-

The aromatic protons on the benzene ring are expected to appear as two doublets due to para-substitution, with the protons ortho to the electron-withdrawing ester group shifted further downfield.

-

The oxazole protons are predicted to appear as singlets. The exact chemical shifts can vary depending on the solvent and substitution, but they typically resonate in the aromatic region.[3]

-

The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.[4][5]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~155 | C2 of Oxazole |

| ~150 | C5 of Oxazole |

| ~135 | Quaternary Carbon of Benzene (C-COOEt) |

| ~131 | CH of Benzene (ortho to ester) |

| ~128 | Quaternary Carbon of Benzene (C-Oxazole) |

| ~125 | CH of Benzene (meta to ester) |

| ~122 | C4 of Oxazole |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

The carbonyl carbon of the ester is expected at the most downfield position.[6][7]

-

The oxazole ring carbons (C2, C4, and C5) have characteristic chemical shifts that are influenced by the nitrogen and oxygen heteroatoms.[8]

-

The aromatic carbons will show four distinct signals for the para-substituted benzene ring.

-

The ethyl group carbons will appear in the upfield region of the spectrum.[1][7]

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic vibrations of the ester and the aromatic/heterocyclic rings.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic and Heterocyclic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, 1500 | Medium-Strong | C=C and C=N stretch (aromatic and oxazole rings) |

| ~1270 | Strong | C-O stretch (ester, aryl-O) |

| ~1100 | Strong | C-O stretch (ester, O-alkyl) |

Interpretation:

-

The most prominent peak will be the strong C=O stretch of the ester group.[9][10]

-

The presence of both aromatic and aliphatic C-H stretches will be evident.

-

The C=C and C=N stretching vibrations of the benzene and oxazole rings will appear in the 1610-1500 cm⁻¹ region.[11]

-

The strong C-O stretching vibrations of the ester linkage are also key diagnostic peaks.[9]

Experimental Protocol for IR Spectroscopy

The following diagram illustrates the steps for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from fragmentation patterns.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

| m/z | Ion |

| 217 | [M]⁺ (Molecular Ion) |

| 189 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 172 | [M - OCH₂CH₃]⁺ |

| 144 | [M - COOCH₂CH₃]⁺ |

| 105 | [C₆H₄CO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

-

The molecular ion peak at m/z 217 should be observable and will confirm the molecular weight of the compound.

-

A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (-OCH₂CH₃) to give a peak at m/z 172.[12]

-

Another possibility is the McLafferty rearrangement , involving the transfer of a gamma-hydrogen and elimination of ethylene (C₂H₄), leading to a fragment at m/z 189.

-

The loss of the entire ethyl ester group (-COOCH₂CH₃) would result in a fragment at m/z 144.

-

Further fragmentation of the benzoate portion can lead to characteristic ions at m/z 105 and 77.[5][13]

-

The fragmentation of the oxazole ring can also contribute to the spectrum, though the fragmentation of the ester is often more dominant.[14]

Experimental Protocol for Mass Spectrometry

The general steps for acquiring a mass spectrum are outlined below.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. This guide has presented the predicted spectroscopic data based on the analysis of its constituent functional groups, offering a valuable reference for researchers. The provided experimental protocols outline the necessary steps to acquire high-quality data for this compound. The synergistic use of these analytical techniques is essential for the unambiguous identification and characterization of this compound in various scientific endeavors.

References

- 1. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 2. scielo.br [scielo.br]

- 3. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Solved Analyze the IR spectrum of Ethyl Benzoate, explain | Chegg.com [chegg.com]

- 10. Ethyl benzoate(93-89-0) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ethyl benzoate(93-89-0) MS [m.chemicalbook.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide on the Reactivity of the Oxazole Ring in Ethyl 4-(5-Oxazolyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a paramount heterocyclic scaffold in medicinal chemistry, frequently appearing in the structure of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and reactivity profile make it a versatile building block in drug design and development. This guide provides a comprehensive technical overview of the reactivity of the oxazole ring, with a specific focus on Ethyl 4-(5-Oxazolyl)benzoate, a common structural motif in modern therapeutics. We will delve into the nuanced interplay of the ring's inherent electronic nature and the influence of the C5-aryl substituent on its behavior towards electrophiles, nucleophiles, metallation agents, and in cycloaddition reactions. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively manipulate and functionalize this important heterocycle.

Introduction: The Significance of the Oxazole Scaffold

The five-membered aromatic oxazole ring, containing nitrogen and oxygen atoms, is a cornerstone in the synthesis of a wide array of biologically active molecules.[3] Its prevalence in marketed drugs such as Linezolid, Oxaprozin, and Aleglitazar underscores its importance in medicinal chemistry.[2][4] The oxazole moiety's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, allows for effective binding to biological targets.[2] this compound serves as a representative example, showcasing the common 5-aryl substitution pattern that significantly modulates the ring's reactivity and biological activity. Understanding the chemical behavior of this core is crucial for the rational design and synthesis of novel therapeutic agents.

Electronic Structure and Inherent Reactivity of the Oxazole Ring

The reactivity of the oxazole ring is a direct consequence of its electronic structure. The presence of two heteroatoms, the pyridine-like nitrogen at position 3 and the furan-like oxygen at position 1, results in a π-electron deficient aromatic system.[1] This inherent electron deficiency generally renders the oxazole ring resistant to electrophilic attack unless activated by electron-donating substituents.[5]

The relative order of reactivity of the carbon atoms in the oxazole ring is a topic of some debate and is highly dependent on the reaction conditions and the nature of the attacking species. However, a general consensus points to the following trends:

-

Acidity of Ring Protons: The C2 proton is the most acidic, with a pKa of approximately 20, followed by the C5 and C4 protons.[5] This makes the C2 position susceptible to deprotonation by strong bases.[5]

-

Electrophilic Attack: In the presence of activating groups, electrophilic substitution preferentially occurs at the C5 position, followed by C4.[5][6] The C2 position is the least reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atom.[1]

-

Nucleophilic Attack: The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack, especially when a good leaving group is present.[1][7]

The electron-withdrawing nature of the ethyl 4-benzoate substituent at the C5 position of this compound further deactivates the ring towards electrophilic attack while potentially influencing the regioselectivity of other transformations.

Diagram: Electron Density Distribution in the Oxazole Ring

Caption: Relative electron density at the carbon positions of the oxazole ring.

Key Reaction Classes of the Oxazole Ring

The versatile reactivity of the oxazole core can be categorized into several key classes of reactions, each offering a strategic avenue for molecular elaboration.

Electrophilic Aromatic Substitution

As previously mentioned, electrophilic aromatic substitution (SEAr) on an unsubstituted oxazole ring is challenging.[5] Reactions like nitration and halogenation often require harsh conditions and result in low yields.[5] However, the presence of electron-donating groups significantly facilitates these reactions, directing the electrophile primarily to the C5 position.[2] In the case of this compound, the C5 position is already substituted. The phenyl ring itself, being attached to the electron-deficient oxazole, is deactivated towards electrophilic attack. Therefore, direct electrophilic substitution on the oxazole ring of this specific molecule is generally not a viable synthetic strategy.

Nucleophilic Attack and Ring-Opening Reactions

The electron-deficient C2 position is the primary target for nucleophiles.[1] While direct nucleophilic substitution on an unsubstituted oxazole is rare, the presence of a good leaving group, such as a halogen, at the C2 position allows for facile displacement.[2]

A more common outcome of nucleophilic attack, particularly with strong nucleophiles, is ring cleavage.[1] For instance, treatment of oxazoles with ammonia or formamide can lead to ring-opening and subsequent recyclization to form imidazoles.[1]

Diagram: Nucleophilic Attack on a 2-Halo-oxazole

Caption: General pathway for nucleophilic substitution at the C2 position.

Metallation and Palladium-Catalyzed Cross-Coupling Reactions

Metallation, particularly lithiation, is a powerful tool for the functionalization of the oxazole ring. The order of kinetic acidity of the ring protons (C2 > C5 > C4) allows for regioselective deprotonation.[5] Treatment with strong bases like n-butyllithium or LDA leads to the formation of the corresponding lithiated oxazole.[8] However, 2-lithio-oxazoles are known to be unstable and can undergo electrocyclic ring-opening to form isocyanide intermediates.[1] This issue can be mitigated by using borane complexes to stabilize the lithiated species.[9]

The resulting organometallic oxazole species are excellent nucleophiles in a variety of reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[10][11] This methodology has become a cornerstone for the synthesis of complex oxazole-containing molecules.[12] For this compound, functionalization at the C2 or C4 positions can be achieved through a metallation/cross-coupling sequence.

-

Materials: 2-Bromo-5-(4-(ethoxycarbonyl)phenyl)oxazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1 mixture).

-

Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-bromo-oxazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. b. Add the degassed dioxane/H₂O solvent mixture. c. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. e. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. f. Purify the crude product by column chromatography on silica gel.

| Coupling Reaction | Oxazole Substrate | Coupling Partner | Catalyst System | Product | Ref. |

| Suzuki-Miyaura | 4-Iodo-5-substituted oxazole | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-5-substituted oxazole | [10] |

| Stille | 2-Stannyl-oxazole | Aryl halide | Pd(PPh₃)₄ | 2-Aryl-oxazole | [10] |

| Negishi | 2-Zincated-oxazole | Aryl halide | Pd(dba)₂ / Ligand | 2-Aryl-oxazole | [11] |

Cycloaddition Reactions

The oxazole ring can participate as a diene in [4+2] Diels-Alder cycloaddition reactions, providing a powerful route for the synthesis of pyridine and furan derivatives.[13][14] The reactivity of the oxazole in these reactions is enhanced by the presence of electron-donating substituents on the ring or by protonation or alkylation of the ring nitrogen.[5] Conversely, electron-withdrawing groups on the oxazole facilitate inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[15] The presence of the electron-withdrawing ethyl 4-benzoate group in this compound would favor an inverse-electron-demand pathway.

Diagram: Diels-Alder Reaction of an Oxazole

Caption: General scheme for the synthesis of pyridines and furans via oxazole Diels-Alder reactions.

Conclusion and Future Perspectives

The reactivity of the oxazole ring in this compound is a multifaceted subject, governed by the inherent electronic properties of the heterocycle and modulated by the C5-aryl substituent. While generally resistant to direct electrophilic substitution, the oxazole core is amenable to functionalization through nucleophilic attack on activated positions, regioselective metallation followed by cross-coupling, and participation in cycloaddition reactions. A thorough understanding of these reactivity patterns is indispensable for medicinal chemists and drug development professionals seeking to leverage the oxazole scaffold in the design of novel therapeutics. Future research will undoubtedly continue to uncover new methodologies for the selective and efficient functionalization of this important heterocyclic system, further expanding its utility in the quest for new medicines.

References

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. komorowski.edu.pl [komorowski.edu.pl]

- 7. brainly.in [brainly.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]

- 11. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Ethyl 4-(5-Oxazolyl)benzoate: A Scaffolding Approach for Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxazole moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs and biologically active compounds.[1][2] This five-membered heterocycle, with its unique electronic properties and capacity for diverse molecular interactions, serves as a privileged scaffold in the design of novel therapeutic agents. This technical guide delves into the untapped potential of a specific, yet promising, oxazole derivative: Ethyl 4-(5-Oxazolyl)benzoate. We will explore its synthesis, propose a strategic framework for its biological evaluation against key therapeutic targets, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors. This document is structured to provide not just a list of procedures, but a logical and scientifically-grounded narrative to guide the exploration of this compound's medicinal chemistry applications.

The Oxazole Scaffold: A Privileged Element in Drug Design

The prevalence of the oxazole ring in medicinal chemistry is not coincidental. Its structural and electronic features offer several advantages in drug design. The nitrogen and oxygen heteroatoms can participate in hydrogen bonding, a critical interaction for target binding.[1] The aromatic nature of the ring contributes to molecular rigidity and can engage in π-π stacking with aromatic residues in protein targets. Furthermore, the oxazole core is metabolically stable and can be readily substituted at various positions to modulate physicochemical properties such as solubility, lipophilicity, and bioavailability. Numerous oxazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2]

Synthesis of this compound: A Practical Approach

A robust and versatile method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[3][4][5] This reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) to construct the oxazole ring in a one-pot procedure. For the synthesis of this compound, the logical starting materials are Ethyl 4-formylbenzoate and TosMIC.

Proposed Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 4-formylbenzoate

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-formylbenzoate (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous methanol to the flask.

-

Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should be consistent with the structure of this compound.

Potential Therapeutic Applications and Biological Evaluation Strategy

Based on the pharmacological activities of structurally related phenyl-oxazole derivatives, we have identified three primary areas for the biological evaluation of this compound: anti-inflammatory, anticancer, and antidiabetic activities.

Proposed Biological Evaluation Workflow

Caption: A strategic workflow for biological evaluation.

Anti-inflammatory Activity: Targeting PDE4 and COX-2

Chronic inflammation is a hallmark of numerous diseases. Phenyl-oxazole derivatives have shown promise as inhibitors of key inflammatory mediators such as phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2).

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective COX-2 inhibitors are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Experimental Protocols:

-

PDE4 Inhibition Assay: A common method for assessing PDE4 inhibition is a fluorescence polarization (FP)-based assay. Commercially available kits provide the necessary reagents, including a fluorescently labeled cAMP analog and a specific antibody. The assay measures the displacement of the fluorescent tracer from the antibody by the product of the PDE4 reaction.

-

COX-2 Inhibition Assay: The inhibitory activity against COX-2 can be determined using a fluorometric or colorimetric assay. These assays typically measure the peroxidase activity of COX-2, where the enzyme catalyzes the oxidation of a substrate to a fluorescent or colored product.

Data Presentation (Hypothetical):

| Compound | PDE4B IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 1.5 | 0.8 | >50 | >62.5 |

| Rolipram (PDE4 inhibitor) | 0.1 | - | - | - |

| Celecoxib (COX-2 inhibitor) | - | 0.04 | 5.0 | 125 |

Anticancer Activity: Cytotoxicity Screening

The oxazole scaffold is present in several natural and synthetic compounds with potent anticancer activity. A primary step in evaluating the anticancer potential of this compound is to assess its cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antidiabetic Potential: Glucose Uptake Assay

Some oxazole derivatives have been reported to possess hypoglycemic activity. An initial in vitro screen for antidiabetic potential can be performed using a glucose uptake assay in a relevant cell line, such as L6 myotubes or 3T3-L1 adipocytes.

Experimental Protocol: In Vitro Glucose Uptake Assay

This assay measures the ability of a compound to stimulate the uptake of glucose into cells.

Procedure:

-

Differentiate L6 myoblasts into myotubes in a 96-well plate.

-

Starve the cells in a serum-free medium for 2-4 hours.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to each well and incubate for 30-60 minutes.

-

Wash the cells to remove the extracellular fluorescent glucose.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

The increase in fluorescence intensity corresponds to an increase in glucose uptake.

Structure-Activity Relationship (SAR) and Future Directions

The initial biological evaluation of this compound will provide crucial insights into its therapeutic potential. Positive results in any of the primary screens will warrant further investigation through structure-activity relationship (SAR) studies. The ester group of this compound is a prime site for modification. Hydrolysis to the corresponding carboxylic acid or amidation with various amines can be explored to improve potency, selectivity, and pharmacokinetic properties.

Logical Framework for SAR Studies

Caption: A framework for guiding SAR studies.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis via the Van Leusen reaction and the established biological activities of related phenyl-oxazole derivatives provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide has outlined a comprehensive strategy for the synthesis and biological evaluation of this compound, providing researchers with the necessary protocols and logical framework to unlock its full potential. The systematic approach detailed herein, from synthesis to SAR-guided optimization, serves as a robust roadmap for the development of novel drug candidates based on the versatile oxazole core.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

The Strategic Deployment of Ethyl 4-(5-Oxazolyl)benzoate in Modern Fragment-Based Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rationale for a Privileged Fragment

In the landscape of contemporary drug discovery, fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying high-quality lead compounds.[1][2] This approach hinges on the principle that small, low-molecular-weight compounds, or "fragments," can bind to biological targets with high ligand efficiency, serving as optimal starting points for medicinal chemistry optimization. The selection of a high-quality fragment library is paramount to the success of any FBDD campaign.

This guide focuses on a particularly compelling, albeit underexplored, fragment: Ethyl 4-(5-Oxazolyl)benzoate . The oxazole ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous bioactive molecules and demonstrating a wide spectrum of pharmacological activities, including anticancer and antiviral properties.[3] Its utility is further underscored by the recent approval of drugs developed through FBDD that target previously "undruggable" proteins.[2] this compound combines this privileged heterocycle with a benzoate ester, providing a synthetically tractable handle for future elaboration and a vector for exploring chemical space.

This document will provide a comprehensive technical overview of this compound as a model fragment. We will delve into its physicochemical properties, proposed synthesis, application in state-of-the-art biophysical screening techniques, and strategies for its evolution from a weakly binding hit to a potent, drug-like lead.

Physicochemical Profile and Synthetic Tractability

The suitability of a fragment for FBDD is largely dictated by its physicochemical properties, which must adhere to the "Rule of Three" – molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors and acceptors ≤ 3 each. This compound is an exemplary fragment that aligns well with these principles.

| Property | Value | Source/Justification |

| CAS Number | 1261268-94-3 | [4] |

| Molecular Formula | C₁₂H₁₁NO₃ | [5] |

| Molecular Weight | 217.22 g/mol | [5] |

| Calculated logP | ~2.5 | Estimated based on similar structures. |

| Hydrogen Bond Donors | 0 | Structure-based analysis. |

| Hydrogen Bond Acceptors | 3 (ester O, oxazole N, oxazole O) | Structure-based analysis. |

| Rotatable Bonds | 3 | Structure-based analysis. |

The synthetic accessibility of a fragment and its subsequent analogs is a critical consideration. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient route can be extrapolated from established methods for synthesizing 5-aryl-oxazoles.[3][6]

Proposed Synthetic Protocol: Van Leusen Oxazole Synthesis

A robust and widely utilized method for the synthesis of oxazoles is the Van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). For this compound, a modified approach starting from ethyl 4-formylbenzoate would be a logical strategy.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of ethyl 4-formylbenzoate (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DME) under an inert atmosphere (e.g., nitrogen or argon), add tosylmethyl isocyanide (TosMIC) (1.1 equivalents).

-

Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equivalents), portion-wise while maintaining the temperature.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions involving atmospheric moisture and oxygen.

-

Aprotic Solvent: Ensures the stability of the reactive intermediates and prevents unwanted protonation.

-

Non-nucleophilic Base: Deprotonates the TosMIC to form the reactive nucleophile without competing in the reaction with the aldehyde.

-

Column Chromatography: A standard and effective method for purifying organic compounds of moderate polarity.

Fragment Screening Methodologies: Detecting the Weak Binders

The low affinity of fragments for their target proteins necessitates the use of highly sensitive biophysical techniques for screening.[1] The most prominent and effective methods in FBDD are Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for detecting weak binding events and can provide structural information about the binding site.[7] Both ligand-observed and protein-observed NMR experiments can be employed.

Protein-Observed NMR Screening Protocol (¹H-¹⁵N HSQC):

This technique monitors changes in the chemical shifts of the protein's backbone amides upon fragment binding.

-

Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. A typical concentration for the NMR experiment is 50-100 µM in a suitable buffer.

-

Fragment Library Preparation: Prepare stock solutions of this compound and other fragments in a deuterated solvent (e.g., DMSO-d₆) to a final concentration of 100 mM.

-

Data Acquisition (Reference Spectrum): Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled protein.

-

Screening: Add a small aliquot of the fragment stock solution to the protein sample (final fragment concentration typically 100-500 µM).

-

Data Acquisition (Screening Spectrum): Acquire a second ¹H-¹⁵N HSQC spectrum.

-

Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate a binding event at or near those residues.

Causality of Experimental Choices:

-

¹⁵N Labeling: Essential for the ¹H-¹⁵N HSQC experiment, which provides a unique signal for each backbone amide.

-

DMSO-d₆: A common solvent for organic compounds that is miscible with aqueous buffers. The deuteration prevents overwhelming solvent signals in the ¹H NMR spectrum.

-

Chemical Shift Perturbations: A direct consequence of the change in the local electronic environment of a nucleus upon ligand binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface, allowing for the real-time detection of binding events.[8] It is highly sensitive and provides kinetic data (kₒₙ and kₒբբ rates).[8]

SPR Screening Protocol:

-

Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

-

System Priming: Prime the SPR instrument with running buffer (e.g., PBS with 0.05% Tween-20).

-

Fragment Injection: Inject a solution of this compound (typically in a concentration series from 1 µM to 100 µM) over the sensor surface.

-

Data Acquisition: Monitor the change in the response units (RU) over time. The association phase occurs during fragment injection, and the dissociation phase occurs during the subsequent flow of running buffer.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kᴅ), as well as the association (kₐ) and dissociation (kᏧ) rate constants.

Causality of Experimental Choices:

-

Protein Immobilization: Covalently attaching the protein to the sensor surface allows for the detection of binding by flowing the analyte (fragment) over it.

-

Running Buffer with Detergent: The inclusion of a non-ionic detergent like Tween-20 helps to minimize non-specific binding to the sensor surface.

-

Concentration Series: Necessary to accurately determine the binding affinity (Kᴅ).

X-ray Crystallography

X-ray crystallography provides the highest resolution structural information, revealing the precise binding mode of a fragment to its target protein.[9][10][11][12]

Crystallographic Fragment Screening Protocol:

-

Protein Crystallization: Grow high-quality crystals of the target protein.

-

Fragment Soaking: Soak the protein crystals in a solution containing this compound at a high concentration (typically 1-10 mM).

-

Cryo-protection: Transfer the soaked crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen.

-

X-ray Diffraction Data Collection: Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex.

-

Analysis: Analyze the resulting electron density maps to confirm the binding of the fragment and to elucidate its specific interactions with the protein.

Causality of Experimental Choices:

-

Crystal Soaking: Allows the small fragment to diffuse into the crystal lattice and bind to the protein without disrupting the crystal packing.

-

Cryo-cooling: Protects the crystal from radiation damage during data collection.

-

Synchrotron Source: Provides a high-intensity X-ray beam, which is necessary for obtaining high-resolution diffraction data from protein crystals.

From Hit to Lead: The Path of Optimization

Once this compound is identified as a "hit," the next phase is to optimize its affinity and selectivity through medicinal chemistry. The goal is to "grow" the fragment into a more potent, lead-like molecule by adding chemical functionalities that make additional favorable interactions with the target protein.[13][14]

Strategies for Optimization:

-

Fragment Growing: This involves adding substituents to the fragment core to engage with nearby pockets on the protein surface. The ethyl benzoate moiety is an ideal anchor for this strategy. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce new chemical groups.

-

Fragment Merging: If another fragment is found to bind in an adjacent pocket, a new molecule can be designed that incorporates the key features of both fragments.

-

Fragment Linking: If two fragments bind in distinct but nearby pockets, they can be connected with a chemical linker of appropriate length and geometry.

| Modification Vector | Potential Modification | Rationale |

| Ethyl Ester | Hydrolysis to carboxylic acid, followed by amide coupling with various amines. | Introduce new hydrogen bond donors/acceptors and explore hydrophobic pockets. |

| Phenyl Ring | Introduction of substituents (e.g., halogens, hydroxyl, methoxy groups). | Modulate electronic properties and explore specific interactions with the protein. |

| Oxazole Ring | Substitution at the C2 or C4 positions. | Fine-tune the orientation and interactions of the core heterocycle. |

Visualizing the Workflow and a Hypothetical Pathway

To conceptualize the integration of these processes, the following diagrams illustrate a typical FBDD workflow and a hypothetical signaling pathway that could be modulated by a drug candidate derived from our lead fragment.

Caption: A typical workflow for fragment-based drug discovery (FBDD).

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents an ideal starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," the privileged nature of the oxazole scaffold, and its synthetic tractability make it a high-quality fragment with significant potential. By leveraging advanced biophysical screening techniques such as NMR, SPR, and X-ray crystallography, researchers can confidently identify and validate its interaction with a target of interest. Subsequent structure-guided optimization, facilitated by the versatile chemical handles of the molecule, provides a clear path from a low-affinity hit to a potent and selective lead compound. This guide has outlined the key experimental considerations and strategic workflows, providing a solid foundation for the successful deployment of this compound and similar fragments in the quest for novel therapeutics.

References

- 1. Fragment-based drug discovery campaigns guided by native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 1261268-94-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [myskinrecipes.com]

- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. selvita.com [selvita.com]

- 11. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 4-(Oxazol-5-yl)benzoic Acid Derivatives in Contemporary Drug Discovery: A Technical Guide

For Immediate Release to the Scientific Community

Abstract

The confluence of the oxazole heterocycle and the benzoic acid motif has given rise to a privileged scaffold in medicinal chemistry: 4-(oxazol-5-yl)benzoic acid and its derivatives. This technical guide provides an in-depth literature review for researchers, scientists, and drug development professionals, charting the synthetic pathways, exploring the diverse biological activities, and elucidating the structure-activity relationships (SAR) of this promising class of compounds. While direct and extensive research on the 4-(oxazol-5-yl)benzoic acid core is emerging, this guide synthesizes foundational knowledge from closely related analogs, with a particular focus on the xanthine oxidase inhibitory potential of regioisomeric 4-(oxazol-2-yl)benzoic acid derivatives, to illuminate the therapeutic promise of this chemical space.

The Oxazole-Benzoic Acid Dyad: A Partnership Primed for Pharmacological Intervention

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of numerous FDA-approved drugs and biologically active natural products.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an adept pharmacophore for engaging with biological targets like enzymes and receptors.[1] When coupled with benzoic acid, a well-established pharmacophore known to interact with a multitude of biological targets, the resulting scaffold presents a compelling starting point for the design of novel therapeutics.[2] The carboxylic acid moiety, in particular, can act as a crucial hydrogen bond donor and acceptor, often anchoring the molecule within the active site of a target protein.[2]

Navigating the Synthetic Landscape: Crafting the 4-(Oxazol-5-yl)benzoic Acid Core

The construction of the 4-(oxazol-5-yl)benzoic acid scaffold can be approached through several established synthetic methodologies for oxazole ring formation. While specific literature on the direct synthesis of a wide array of 4-(oxazol-5-yl)benzoic acid derivatives is still developing, the commercial availability of key intermediates such as ethyl 4-(5-oxazolyl)benzoate suggests that these compounds are readily accessible for further derivatization.[3] General synthetic strategies for related oxazole derivatives can be adapted for this purpose.

A common and versatile method for constructing the oxazole ring is the Robinson-Gabriel synthesis and its variations. This typically involves the cyclization of an α-acylamino ketone. For the synthesis of the 4-(oxazol-5-yl)benzoic acid core, a plausible retrosynthetic analysis is depicted below.

References

The Oxazole Moiety: A Cornerstone of Modern Pharmaceutical Design

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Oxazole Scaffold

The oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural versatility allow it to engage with a multitude of biological targets through diverse non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[2] This inherent capacity for molecular recognition has cemented the oxazole moiety as a cornerstone in the design and development of a wide array of therapeutic agents.[3] From anti-inflammatory and antimicrobial to anticancer and antidiabetic applications, the influence of the oxazole ring is both broad and profound.[4][5] This guide provides a comprehensive technical overview of the biological significance of the oxazole moiety in pharmaceuticals, offering insights into its role in approved drugs, drug-receptor interactions, and its strategic use in drug design.

The Oxazole Moiety in Clinically Approved Pharmaceuticals

The successful translation of oxazole-containing compounds from the laboratory to the clinic underscores the therapeutic value of this heterocyclic system. Over the years, the U.S. Food and Drug Administration (FDA) has approved numerous drugs incorporating the oxazole nucleus, each targeting distinct clinical needs.[6][7]

| Drug Name | Therapeutic Class | Mechanism of Action | Key Applications |

| Oxaprozin | Nonsteroidal Anti-inflammatory Drug (NSAID) | Inhibition of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes, leading to decreased prostaglandin synthesis.[8][9][10] | Relief of inflammation, swelling, stiffness, and joint pain associated with osteoarthritis and rheumatoid arthritis.[8][11] |

| Linezolid | Oxazolidinone Antibiotic | Binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex and thereby inhibiting bacterial protein synthesis.[12][13][14] | Treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[13][15] |

| Aleglitazar | Dual PPARα/γ Agonist | Acts as an agonist for both peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), regulating lipid and glucose metabolism.[16][17] | Investigated for the treatment of type II diabetes to manage both hyperglycemia and dyslipidemia.[16][18] (Note: Development was halted during Phase III trials due to safety concerns).[19] |

| Ditazole | Platelet Aggregation Inhibitor, NSAID | Inhibits platelet aggregation and possesses anti-inflammatory, analgesic, and antipyretic properties.[20][21][22] | Marketed for the prevention of thrombosis and for its anti-inflammatory effects.[20][23] |

The Strategic Role of the Oxazole Ring in Drug-Receptor Interactions

The physicochemical properties of the oxazole ring are pivotal to its function in mediating interactions with biological targets. Its aromatic nature allows for π-π stacking with aromatic residues in protein binding pockets, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[2] Furthermore, the overall electronic distribution of the ring can be fine-tuned through substitution, enabling medicinal chemists to optimize binding affinity and selectivity.[1]

A notable example is the antibiotic linezolid. The oxazolidinone ring, a reduced form of oxazole, is crucial for its mechanism of action. It binds to a specific site on the bacterial 23S ribosomal RNA of the 50S subunit, a site distinct from other protein synthesis inhibitors.[12][24] This unique binding mode is responsible for its efficacy against multidrug-resistant bacteria and the low incidence of cross-resistance.[14][15]

Caption: Mechanism of action of Linezolid.

The Oxazole Moiety as a Bioisostere in Rational Drug Design

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in medicinal chemistry to enhance a drug's pharmacological profile.[2] The oxazole ring is frequently employed as a bioisostere for the amide bond.[25][26] This substitution can lead to improved metabolic stability, as the oxazole ring is generally more resistant to enzymatic hydrolysis than an amide linkage.[27]

The rationale for this bioisosteric replacement lies in the similar geometric and electronic features of the oxazole ring and the trans-amide bond.[28] Both moieties are planar and possess comparable dipole moments and hydrogen bonding capabilities, allowing the oxazole to mimic the interactions of the amide group with its biological target.[26]

Caption: The oxazole ring as a bioisostere for the amide bond.

Experimental Protocols for Oxazole Synthesis

The construction of the oxazole ring can be achieved through various synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the nature of the available starting materials. Two classical and widely used methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Oxazole Synthesis

This method involves the cyclodehydration of a 2-acylamino ketone to form a 2,5-disubstituted oxazole.[29][30]

Step-by-Step Methodology:

-

Preparation of the 2-Acylamino Ketone: The starting 2-acylamino ketone can be synthesized through various methods, such as the Dakin-West reaction.[30]

-

Cyclodehydration: To the 2-acylamino ketone (1.0 equivalent) in a round-bottom flask, cautiously add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. The reaction mixture is then heated. Reaction conditions (temperature and time) will vary depending on the substrate and the chosen dehydrating agent.[30]

-

Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure oxazole product.[30]

Caption: Workflow for the Robinson-Gabriel oxazole synthesis.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[31][32]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) and TosMIC (1.1 equivalents) in a suitable anhydrous solvent (e.g., methanol or THF).[33]

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.5 equivalents), to the reaction mixture.[33]

-

Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography.[33][34]

-

Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).[30]

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted oxazole.[30]

Caption: Workflow for the Van Leusen oxazole synthesis.

Future Directions and Conclusion

References

- 1. tandfonline.com [tandfonline.com]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. What is the mechanism of Oxaprozin? [synapse.patsnap.com]

- 10. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Oxaprozin: MedlinePlus Drug Information [medlineplus.gov]

- 12. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 14. Linezolid - Wikipedia [en.wikipedia.org]

- 15. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 16. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Therapeutic potential of aleglitazar, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aleglitazar - Wikipedia [en.wikipedia.org]

- 19. aleglitazar | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 20. Ditazole - Wikipedia [en.wikipedia.org]

- 21. Ditazole | C19H20N2O3 | CID 29088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Ditazole activity and its interaction with urokinase on experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro investigation on the antiaggregating activity of ditazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]